![molecular formula C20H31NO B5216690 1-(4-butoxybenzyl)decahydroquinoline](/img/structure/B5216690.png)
1-(4-butoxybenzyl)decahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-butoxybenzyl)decahydroquinoline, also known as BDQ, is a potent antimycobacterial agent that has been recently approved by the FDA for the treatment of multidrug-resistant tuberculosis (MDR-TB). BDQ is a member of a new class of drugs called diarylquinolines, which have shown promising results in the treatment of MDR-TB. In
Mechanism of Action
1-(4-butoxybenzyl)decahydroquinoline targets the ATP synthase enzyme in Mycobacterium tuberculosis, which is responsible for the production of ATP. 1-(4-butoxybenzyl)decahydroquinoline binds to the c-ring of the ATP synthase, inhibiting its activity and leading to a decrease in ATP production. This results in the death of the bacteria, making 1-(4-butoxybenzyl)decahydroquinoline a potent antimycobacterial agent.
Biochemical and Physiological Effects:
1-(4-butoxybenzyl)decahydroquinoline has been shown to have minimal toxicity in animal studies, making it a safe option for use in humans. 1-(4-butoxybenzyl)decahydroquinoline has also been shown to have a long half-life, allowing for once-daily dosing. In addition, 1-(4-butoxybenzyl)decahydroquinoline has been shown to have good tissue penetration, allowing it to reach areas of infection that are difficult to treat with other antimycobacterial agents.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-butoxybenzyl)decahydroquinoline in lab experiments is its potency against MDR-TB, making it a valuable tool for studying drug resistance in bacteria. However, one of the limitations of using 1-(4-butoxybenzyl)decahydroquinoline is its high cost, which may limit its use in certain research settings.
Future Directions
For the use of 1-(4-butoxybenzyl)decahydroquinoline in scientific research include the development of new diarylquinoline compounds, combination therapy with other antimycobacterial agents, and the treatment of other bacterial infections.
Synthesis Methods
The synthesis of 1-(4-butoxybenzyl)decahydroquinoline involves a multi-step process that includes the reaction of 4-butoxybenzyl chloride with cyclohexanone to form the intermediate 4-butoxybenzyl cyclohexanone. The intermediate is then reacted with ammonium acetate and sodium borohydride to form the final product, 1-(4-butoxybenzyl)decahydroquinoline. This synthesis method has been optimized to increase the yield and purity of 1-(4-butoxybenzyl)decahydroquinoline, making it a viable option for large-scale production.
Scientific Research Applications
1-(4-butoxybenzyl)decahydroquinoline has been extensively studied for its antimycobacterial activity and has shown promising results in the treatment of MDR-TB. In addition, 1-(4-butoxybenzyl)decahydroquinoline has also been studied for its potential use in the treatment of other bacterial infections such as leprosy and Buruli ulcer. 1-(4-butoxybenzyl)decahydroquinoline has also been used in combination therapy with other antimycobacterial agents to enhance their efficacy.
properties
IUPAC Name |
1-[(4-butoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO/c1-2-3-15-22-19-12-10-17(11-13-19)16-21-14-6-8-18-7-4-5-9-20(18)21/h10-13,18,20H,2-9,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUKYMOEZIVCGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CCCC3C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-butoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.